Ginsenoside Rh4

Beschreibung

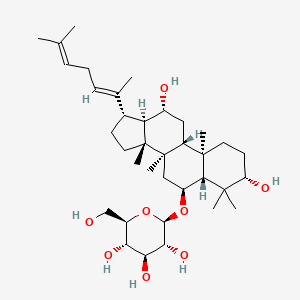

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTXYFOXQFKYRP-TXRYYSRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317113 | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174721-08-5 | |

| Record name | Ginsenoside Rh4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174721-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Excellence: A Technical Guide to the Purification of Ginsenoside Rh4 from Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Ginsenoside Rh4, a rare and pharmacologically significant saponin found in Panax notoginseng. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes and biological pathways.

This compound has garnered considerable attention for its potent anti-cancer properties, including its ability to induce apoptosis and autophagic cell death in various cancer cell lines.[1] Its limited abundance in raw plant material necessitates efficient and precise isolation and purification strategies. While direct isolation is possible, a more common approach involves the chemical or biological transformation of more abundant ginsenosides into Rh4. This guide will cover both approaches.

I. Overview of Ginsenoside Isolation from Panax notoginseng

Panax notoginseng, also known as Sanqi or Tianqi, is a rich source of various dammarane-type ginsenosides.[2][3] These saponins are the primary bioactive constituents responsible for the plant's therapeutic effects.[2][4] The general workflow for isolating a specific ginsenoside, such as Rh4, involves several key stages: extraction, preliminary purification to separate total saponins, fractionation to isolate specific ginsenoside groups, and final purification to obtain the high-purity target compound.

II. Experimental Protocols

The following sections detail the experimental procedures for the extraction, separation, and purification of this compound from Panax notoginseng.

A. Extraction of Total Saponins

The initial step involves the extraction of total ginsenosides from the dried and powdered plant material. Ultrasound-assisted extraction (UAE) is a widely used method that offers improved efficiency over traditional maceration or Soxhlet extraction.

Protocol for Ultrasound-Assisted Extraction (UAE):

-

Sample Preparation: Air-dry the roots of Panax notoginseng and grind them into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a 70% aqueous methanol or ethanol solution.[5]

-

Extraction Process:

-

Mix the powdered Panax notoginseng with the 70% methanol solution at a solid-to-liquid ratio of 1:15 (w/v).

-

Place the mixture in an ultrasonic water bath.

-

Perform the extraction at a frequency of 40 kHz and a power of 250 W for 45 minutes at 60°C.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

-

Concentration: Combine the filtrates from all extractions and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Preliminary Purification using Macroporous Resin Chromatography

The crude extract contains a complex mixture of compounds, including saponins, polysaccharides, flavonoids, and amino acids. Macroporous resin chromatography is an effective technique for the initial enrichment of total ginsenosides.

Protocol for Macroporous Resin Column Chromatography:

-

Resin Preparation: Pre-treat D101 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

-

Elution:

-

Wash the column with 5 column volumes of deionized water to remove sugars and other highly polar impurities.

-

Elute the total saponins with 10 column volumes of 80% ethanol.[4]

-

-

Collection and Concentration: Collect the 80% ethanol eluate and concentrate it under reduced pressure to obtain the total saponin fraction.

C. Fractionation by Silica Gel Column Chromatography

The total saponin fraction is further separated into different groups of ginsenosides based on their polarity using silica gel column chromatography.

Protocol for Silica Gel Column Chromatography:

-

Column Preparation: Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as chloroform-methanol-water.

-

Sample Application: Adsorb the total saponin fraction onto a small amount of silica gel and apply it to the top of the prepared column.

-

Gradient Elution: Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 and gradually increasing the polarity to 6:4:1).

-

Fraction Collection: Collect the fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Pooling: Combine the fractions containing the less polar ginsenosides, where Rh4 is expected to be present.

D. High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final step to obtain high-purity this compound is preparative HPLC. This technique offers high resolution for separating structurally similar ginsenosides.

Protocol for Preparative HPLC:

-

Column: Use a reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B) is typically used. An example gradient is: 0-40 min, 30-50% A; 40-60 min, 50-70% A. The exact gradient should be optimized based on analytical HPLC results.

-

Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

-

Detection: Monitor the elution at 203 nm.

-

Injection and Collection: Dissolve the enriched fraction from the previous step in methanol, filter it through a 0.45 µm filter, and inject it into the prep-HPLC system. Collect the peak corresponding to this compound.

-

Final Processing: Evaporate the solvent from the collected fraction to obtain purified this compound. The purity can be confirmed by analytical HPLC, with purities of 95-99% being achievable.[6]

III. Alternative Method: Production of this compound via Transformation

Due to the low natural abundance of this compound, its production through the transformation of more abundant protopanaxatriol (PPT)-type ginsenosides like Ginsenoside Re is a common and efficient alternative.[6] Microwave processing is one such method.[1]

Protocol for Microwave-Assisted Transformation and Subsequent Purification:

-

Starting Material: Use a purified extract rich in Ginsenoside Re.

-

Reaction Mixture: Mix the ginsenoside extract with an organic acid (e.g., citric acid) in an aqueous solution.

-

Microwave Treatment: Subject the mixture to high temperature (110-140°C) and pressure (0.11-0.16 MPa) in a microwave reactor for 2-4 hours.[6] This process facilitates the hydrolysis and dehydration of Ginsenoside Re to form this compound.

-

Purification: The resulting mixture, now enriched with this compound, can be purified using the chromatographic methods described above (Section C and D) to achieve a purity of over 90%.[6]

IV. Quantitative Data

The following table summarizes representative data for the isolation and purification of ginsenosides. It is important to note that yields can vary significantly based on the quality of the plant material and the specific parameters of the experimental setup.

| Stage | Parameter | Representative Value | Reference |

| Raw Material | Total Ginsenoside Content in P. notoginseng Root | 5-12% | [4] |

| Ultrasound-Assisted Extraction | Crude Extract Yield | 20-25% | [5] |

| Macroporous Resin Purification | Total Saponin Fraction Yield (from crude extract) | 40-50% | [7] |

| Silica Gel Chromatography | Yield of Less Polar Ginsenoside Fraction | Variable, depends on cut-offs | General Chromatography Principles |

| Preparative HPLC | Purity of Final this compound | >95% | [6] |

V. Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow

Signaling Pathways of this compound in Cancer Cells

This compound exerts its anti-cancer effects by modulating several key signaling pathways. One of the well-documented mechanisms involves the activation of the ROS/JNK/p53 pathway, leading to apoptosis and autophagic cell death.[1][8]

Another important pathway inhibited by this compound in certain cancers, such as lung adenocarcinoma, is the JAK2/STAT3 signaling pathway, which plays a crucial role in tumor metastasis.

VI. Conclusion

The isolation and purification of this compound from Panax notoginseng is a multi-step process that requires careful optimization at each stage to achieve high purity and yield. While direct isolation is feasible, the transformation from more abundant ginsenosides presents a more practical approach for obtaining larger quantities of this valuable compound. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working on the development of this compound as a potential therapeutic agent. The elucidation of its mechanisms of action through pathways like ROS/JNK/p53 and JAK2/STAT3 further underscores its significance in modern drug discovery.

References

- 1. Production of Minor Ginenosides from Panax notoginseng by Microwave Processing Method and Evaluation of Their Blood-Enriching and Hemostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106420871A - Preparation method of Panax notoginseng saponins rich in Fe and Fd and monomers Fe and Fd thereof - Google Patents [patents.google.com]

- 5. Converting ginsenosides from stems and leaves of Panax notoginseng by microwave processing and improving their anticoagulant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR101625474B1 - Manufacturing method for mass-production of this compound - Google Patents [patents.google.com]

- 7. Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. smatrix.com [smatrix.com]

Unraveling the Molecular Architecture of Ginsenoside Rh4: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Ginsenoside Rh4, a rare and bioactive dammarane-type saponin isolated from Panax ginseng. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry.

Introduction

This compound is a minor ginsenoside found in processed ginseng, particularly Korean Red Ginseng.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The precise determination of its chemical structure is fundamental to understanding its mechanism of action and for the development of structure-activity relationships. This guide details the spectroscopic and chemical methodologies employed in the definitive structural elucidation of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation. A representative experimental protocol is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered Korean Red Ginseng (Panax ginseng C.A. Meyer) is extracted with 80% methanol (MeOH) under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, diethyl ether, and n-butanol (n-BuOH). The n-BuOH fraction, containing the majority of the ginsenosides, is concentrated.

-

Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 15:1:0.1 to 6:4:1) to separate different fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile (ACN) and water is typically used as the mobile phase. The elution is monitored by a UV detector (typically at 203 nm).

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

Spectroscopic Data and Structural Elucidation

The definitive structure of this compound was established as 6-O-β-D-glucopyranosyldammar-20(22),24-diene-3β,6α,12β-triol through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

NMR Spectroscopic Data

The complete ¹H and ¹³C NMR spectral data for this compound, recorded in pyridine-d₅, are summarized in the tables below. These assignments were confirmed by 2D NMR experiments such as COSY, HSQC, and HMBC.

Table 1: ¹H NMR Data of this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.35, 1.95 | m | |

| 2 | 1.89, 2.15 | m | |

| 3 | 3.48 | dd | 11.5, 4.5 |

| 5 | 1.05 | d | 11.0 |

| 6 | 4.15 | br d | 10.5 |

| 7 | 1.65, 2.25 | m | |

| 9 | 1.98 | m | |

| 12 | 4.35 | dd | 11.5, 4.5 |

| 13 | 1.75 | m | |

| 15 | 1.45, 1.95 | m | |

| 16 | 2.05, 2.35 | m | |

| 17 | 2.28 | m | |

| 18 | 0.95 | s | |

| 19 | 1.01 | s | |

| 21 | 1.62 | s | |

| 22 | 5.25 | t | 7.0 |

| 24 | 5.15 | t | 7.0 |

| 26 | 1.68 | s | |

| 27 | 1.60 | s | |

| 28 | 0.88 | s | |

| 29 | 0.98 | s | |

| 30 | 1.32 | s | |

| Glucosyl Moiety | |||

| 1' | 4.91 | d | 7.8 |

| 2' | 4.01 | m | |

| 3' | 4.22 | t | 8.8 |

| 4' | 4.18 | t | 8.8 |

| 5' | 3.98 | m | |

| 6'a | 4.35 | m | |

| 6'b | 4.25 | m |

Table 2: ¹³C NMR Data of this compound (125 MHz, C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucosyl Moiety | ||

| 1 | 39.1 | 1' | 106.9 |

| 2 | 28.2 | 2' | 75.5 |

| 3 | 78.2 | 3' | 78.4 |

| 4 | 39.2 | 4' | 71.7 |

| 5 | 56.4 | 5' | 78.1 |

| 6 | 77.8 | 6' | 62.8 |

| 7 | 48.1 | ||

| 8 | 41.2 | ||

| 9 | 51.5 | ||

| 10 | 37.4 | ||

| 11 | 31.8 | ||

| 12 | 71.1 | ||

| 13 | 49.5 | ||

| 14 | 51.8 | ||

| 15 | 31.1 | ||

| 16 | 26.8 | ||

| 17 | 54.8 | ||

| 18 | 16.4 | ||

| 19 | 17.4 | ||

| 20 | 128.1 | ||

| 21 | 16.1 | ||

| 22 | 134.5 | ||

| 23 | 25.8 | ||

| 24 | 124.9 | ||

| 25 | 131.5 | ||

| 26 | 25.7 | ||

| 27 | 17.7 | ||

| 28 | 28.4 | ||

| 29 | 16.7 | ||

| 30 | 27.2 |

The stereochemistry of the double bond at C-20(22) was determined to be (E) based on a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment on the aglycone, which showed a correlation between H-21 and H-23.[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides information about the structure through fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation |

| [M+H]⁺ | 621.4361 | 621.4365 | Molecular Ion |

| [M+Na]⁺ | 643.4180 | 643.4183 | Sodium Adduct |

| [M-H]⁻ | 619.4215 | 619.4212 | Deprotonated Molecule |

| [M-H-Glc]⁻ | 457.3687 | 457.3685 | Loss of Glucose |

The fragmentation pattern, characterized by the neutral loss of a hexose unit (162 Da), is typical for ginsenosides and confirms the presence of a single sugar moiety.[2]

Visualizing Methodologies and Relationships

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Structural Relationship of this compound

This diagram shows the structural components of this compound.

Signaling Pathway of this compound in Colorectal Cancer Cells

This compound has been shown to induce apoptosis and autophagic cell death in colorectal cancer cells through the activation of the ROS/JNK/p53 signaling pathway.[3]

Conclusion

The chemical structure of this compound has been unequivocally determined through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The detailed structural information, including stereochemistry, provides a solid foundation for further pharmacological studies and the potential development of this compound as a therapeutic agent. The elucidation of its involvement in specific signaling pathways, such as the ROS/JNK/p53 pathway, opens new avenues for targeted cancer therapy research.

References

Spectroscopic Analysis of Ginsenoside Rh4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh4 is a rare dammarane-type saponin primarily found in processed ginseng, such as Korean Red Ginseng. As a protopanaxatriol (PPT) type ginsenoside, its structure is characterized by a dammarane skeleton with a sugar moiety attached at the C-6 position. Specifically, its chemical structure has been established as 6-O-β-D-glucopyranosyldammar-20(22),24-diene-3β,6α,12β-triol. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including notable anti-cancer properties. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further development.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. Complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra allows for the unambiguous determination of its complex stereochemistry. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data for this compound (in pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.68 | m | |

| 0.94 | m | ||

| 2 | 2.24 | m | |

| 1.88 | m | ||

| 3 | 3.48 | dd | 11.5, 4.5 |

| 5 | 1.01 | d | 11.0 |

| 6 | 4.18 | br d | 4.0 |

| 7 | 1.96 | m | |

| 1.58 | m | ||

| 9 | 1.81 | m | |

| 11 | 2.34 | m | |

| 1.62 | m | ||

| 12 | 4.31 | dd | 10.5, 5.0 |

| 13 | 1.85 | m | |

| 15 | 1.82 | m | |

| 1.50 | m | ||

| 16 | 2.26 | m | |

| 1.83 | m | ||

| 17 | 2.18 | m | |

| 18 | 1.03 | s | |

| 19 | 0.95 | s | |

| 21 | 1.63 | s | |

| 22 | 5.30 | t | 7.0 |

| 23 | 2.12 | m | |

| 24 | 5.18 | t | 7.0 |

| 26 | 1.70 | s | |

| 27 | 1.62 | s | |

| 28 | 0.88 | s | |

| 29 | 0.98 | s | |

| 30 | 0.91 | s | |

| Glc | |||

| 1' | 4.92 | d | 7.5 |

| 2' | 4.07 | m | |

| 3' | 4.28 | m | |

| 4' | 4.26 | m | |

| 5' | 3.90 | m | |

| 6' | 4.54 | m | |

| 4.38 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in pyridine-d₅)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 39.4 | 18 | 16.5 |

| 2 | 28.3 | 19 | 17.5 |

| 3 | 78.4 | 20 | 126.9 |

| 4 | 39.5 | 21 | 12.9 |

| 5 | 56.6 | 22 | 139.3 |

| 6 | 78.1 | 23 | 32.1 |

| 7 | 48.0 | 24 | 124.9 |

| 8 | 41.4 | 25 | 131.2 |

| 9 | 51.7 | 26 | 25.8 |

| 10 | 37.5 | 27 | 17.8 |

| 11 | 31.4 | 28 | 28.5 |

| 12 | 71.4 | 29 | 16.9 |

| 13 | 49.5 | 30 | 16.0 |

| 14 | 51.8 | Glc | |

| 15 | 31.3 | 1' | 106.8 |

| 16 | 26.9 | 2' | 75.8 |

| 17 | 55.4 | 3' | 78.8 |

| 4' | 71.8 | ||

| 5' | 78.4 | ||

| 6' | 63.0 |

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS), particularly coupled with electrospray ionization (ESI), is a powerful technique for determining the molecular formula and fragmentation pathways of ginsenosides.

High-Resolution ESI-MS Data:

-

Molecular Formula: C₃₆H₆₀O₈

-

Calculated Monoisotopic Mass: 620.4288 g/mol

-

Observed Ion (as [M+H]⁺): m/z 621.4361

-

Observed Ion (as [M+Na]⁺): m/z 643.4180

Fragmentation Pathway:

The fragmentation of ginsenosides in MS/MS analysis is characterized by the sequential loss of sugar residues. For this compound, the primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da).

Table 3: Expected HR-ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity |

| 621.4361 ([M+H]⁺) | 459.3830 | 162.0531 | [Aglycone+H]⁺ |

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of ginsenosides from Panax ginseng involves the following steps:

-

Extraction: Dried and powdered ginseng root is extracted with a polar solvent, typically methanol or ethanol, often with sonication to improve efficiency.

-

Solvent Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer is further partitioned with a solvent of intermediate polarity, such as n-butanol, to enrich the ginsenoside fraction.

-

Column Chromatography: The butanol fraction is subjected to repeated column chromatography on silica gel and/or reversed-phase (e.g., ODS) columns. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or acetonitrile-water, to separate the individual ginsenosides.

-

Preparative HPLC: Final purification of this compound is typically achieved using preparative high-performance liquid chromatography (HPLC).

NMR Data Acquisition and Processing

-

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., pyridine-d₅, ~0.5 mL) in a standard 5 mm NMR tube.

-

1D NMR Spectroscopy:

-

¹H NMR: Acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquired on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum.

-

-

2D NMR Spectroscopy: A suite of 2D NMR experiments is essential for complete structural assignment:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts (e.g., to the residual solvent peak).

UPLC-HRMS Analysis

-

Sample Preparation: A purified sample of this compound or a ginseng extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.

-

Chromatographic Separation (UPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water (often containing a modifier like 0.1% formic acid for better ionization) and an organic solvent such as acetonitrile is employed to separate the components of the mixture.

-

Flow Rate and Temperature: Typical flow rates are in the range of 0.2-0.4 mL/min, and the column temperature is maintained (e.g., at 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection (HRMS):

-

Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to obtain comprehensive information.

-

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used to obtain accurate mass measurements.

-

Data Acquisition: Data is acquired in full scan mode to determine the precursor ion masses. For structural information, tandem MS (MS/MS) experiments are performed, where the precursor ion of interest is isolated and fragmented by collision-induced dissociation (CID).

-

Biological Activity and Signaling Pathways

This compound exhibits significant anti-cancer activity in various cancer models. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

JAK2/STAT3 Signaling Pathway in Lung Adenocarcinoma

This compound has been shown to suppress the metastasis of lung adenocarcinoma by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1]

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.

ROS/JNK/p53 Signaling Pathway in Colorectal Cancer

In colorectal cancer cells, this compound has been found to induce apoptosis and autophagic cell death through the activation of the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK)/p53 signaling pathway.[2]

Caption: Activation of the ROS/JNK/p53 pathway by this compound.

Conclusion

This technical guide provides a comprehensive summary of the spectroscopic analysis of this compound, a promising bioactive compound from Panax ginseng. The detailed NMR and MS data, along with the experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its mechanisms of action through key signaling pathways further underscores its therapeutic potential and provides a foundation for future research and clinical applications.

References

- 1. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Ginsenosides from the Root of Panax ginseng by Integrating Untargeted Metabolites Using UPLC-Triple TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and abundance of Ginsenoside Rh4 in red ginseng

An In-Depth Technical Guide to Ginsenoside Rh4 in Red Ginseng

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a rare, protopanaxatriol (PPT)-type steroid saponin found almost exclusively in processed ginseng, particularly Red Ginseng (Panax ginseng) and processed Panax notoginseng.[1][2] Unlike the major ginsenosides abundant in fresh ginseng, Rh4 is a minor ginsenoside formed through the thermal conversion of more abundant precursors during the steaming and heat treatment processes used to produce red ginseng.[3][4] Despite its low natural abundance, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[5][6]

This technical guide provides a comprehensive overview of the natural sources, abundance, and analysis of this compound. It includes detailed experimental protocols for its quantification and illustrates key biological signaling pathways modulated by this compound, offering a critical resource for its further research and development.

Natural Sources and Formation

This compound is not a primary, naturally occurring glycoside in fresh ginseng. It is an artifact of processing, created when fresh ginseng is steamed to produce red ginseng. The high heat and pressure of this process cause the deglycosylation and dehydration of major, more polar ginsenosides. Specifically, protopanaxatriol-type ginsenosides such as Ginsenoside Rh1 can be converted into the less polar this compound.[3][4] This transformation is a key step in altering the chemical profile of ginseng and enhancing its pharmacological properties.

Caption: Logical flow of this compound formation during red ginseng processing.

Abundance of this compound in Red Ginseng

This compound is consistently characterized in the literature as a rare or minor ginsenoside, indicating its low concentration in final red ginseng products.[1][5] While numerous studies quantify the major ginsenosides (e.g., Rg1, Re, Rb1), specific quantitative data for Rh4 remains sparse. Its presence is often confirmed chromatographically, but its concentration is typically much lower than that of its precursors. The table below summarizes the qualitative abundance and sources of this compound.

| Ginseng Product | Scientific Name | Abundance of this compound | Notes | References |

| Korean Red Ginseng | Panax ginseng C.A. Meyer | Rare / Minor Component | Formed during steaming from the conversion of major ginsenosides like Rh1. | [2][3][4] |

| Processed Notoginseng | Panax notoginseng | Rare Saponin | Utilized in studies investigating its anti-cancer properties. | [1][7] |

Experimental Protocols

The analysis of this compound requires robust and sensitive methodologies due to its low abundance and the complex chemical matrix of ginseng extracts. The overall workflow involves extraction, purification, and quantification.

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Extraction from Red Ginseng Powder

Ultrasonic-assisted extraction (UAE) is an efficient method for extracting ginsenosides from the plant matrix.[8]

-

Apparatus : Ultrasonic cleaner (bath or probe), centrifuge, rotary evaporator.

-

Reagents : 70% (v/v) Methanol.

-

Methodology :

-

Weigh 1.0 g of dried red ginseng powder into a 50 mL conical tube.

-

Add 20 mL of 70% methanol to the powder.

-

Perform ultrasonic extraction for 60 minutes at a controlled temperature (e.g., 40°C).

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant into a collection flask.

-

Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete extraction.

-

Combine all supernatants and concentrate the extract to dryness using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol for analysis.

-

Protocol 2: Isolation and Purification

For obtaining pure this compound for use as a reference standard or for biological assays, repeated column chromatography is employed.[2]

-

Apparatus : Glass chromatography columns, fraction collector.

-

Stationary Phases : Silica gel, Sephadex LH-20, or other suitable resins.

-

Mobile Phases : Various solvent systems of increasing polarity, such as chloroform-methanol or ethyl acetate-methanol-water mixtures.

-

Methodology :

-

The crude saponin fraction obtained from the initial extraction is first loaded onto a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the methanol content.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar retention factors to the target are pooled.

-

Further purification is achieved through subsequent chromatographic steps, potentially including reversed-phase (e.g., C18) or size-exclusion (e.g., Sephadex) chromatography, until the desired purity is achieved.

-

Protocol 3: Quantification by UPLC-PDA

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo Diode Array (PDA) detector is a validated method for the simultaneous quantification of multiple ginsenosides, including Rh4.[9]

-

Apparatus : UPLC system with a binary solvent manager, sample manager, and PDA detector.

-

Reagents : HPLC-grade acetonitrile, ultrapure water, phosphoric acid.

-

Methodology :

-

Sample Preparation : Filter the re-dissolved extract from the extraction protocol through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions :

-

Column : Acquity BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A : 0.001% Phosphoric Acid in Water.[9]

-

Mobile Phase B : 0.001% Phosphoric Acid in Acetonitrile.[9]

-

Column Temperature : 40°C.

-

Flow Rate : 0.6 mL/min.

-

Injection Volume : 2.0 µL.

-

Detection : PDA at 203 nm.[9]

-

Gradient Program :

Time (min) % Mobile Phase B 0.0 - 0.5 15 14.5 30 15.5 32 18.5 38 24.0 43 27.0 - 31.0 55 35.0 70 38.0 90 | 38.1 - 43.0 | 15 (re-equilibration) |

-

-

Quantification : Create a calibration curve using a purified this compound standard. Identify and quantify the Rh4 peak in the sample chromatogram by comparing its retention time and UV spectrum to the standard.

-

Biological Activity and Signaling Pathways

This compound exerts significant anti-tumor effects across various cancer types by modulating critical cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and autophagy.

ROS/JNK/p53 Pathway in Colorectal Cancer

One of the most well-documented mechanisms of Rh4 is its ability to induce apoptosis and autophagy in colorectal cancer cells.[1][7] The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress subsequently activates the c-Jun N-terminal kinase (JNK) and p53 signaling cascade, culminating in cell death.[1][10]

Caption: Rh4-induced ROS/JNK/p53 signaling pathway leading to cancer cell death.

Other Key Pathways

-

Wnt/β-Catenin Pathway : In esophageal cancer, Rh4 has been shown to suppress tumor metastasis by inhibiting the Wnt/β-catenin signaling pathway and downregulating the expression of the oncogenic transcription factor c-Myc.[5]

-

MAPK/NF-κB Pathway : Rh4 demonstrates gastroprotective effects by mitigating inflammation and oxidative stress through the inhibition of the MAPK/NF-κB signaling pathway.[6]

-

PKC/ERK Pathway : In leukemia models, this compound can induce the differentiation of cancer cells into more mature cell types via the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathway.[11]

Conclusion

This compound stands out as a pharmacologically potent, albeit rare, constituent of red ginseng. Its formation through thermal processing highlights the importance of manufacturing methods in defining the bioactivity of herbal medicines. While its low abundance presents a challenge for isolation and quantification, sensitive analytical techniques like UPLC-MS/MS can effectively measure its content. The elucidation of its mechanisms of action, particularly its ability to induce cancer cell death through the ROS/JNK/p53 pathway, provides a strong scientific basis for its potential as a therapeutic agent. This guide offers foundational knowledge and detailed protocols to support further research into the promising applications of this compound in drug discovery and development.

References

- 1. This compound induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a genuine dammarane glycoside from Korean red ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Korean Red Ginseng (Panax ginseng Meyer): History, preparation method, and chemical composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Suppresses Metastasis of Esophageal Cancer and Expression of c-Myc via Targeting the Wnt/β-Catenin Signaling Pathway [mdpi.com]

- 6. Gastroprotective effects of this compound against ethanol-induced gastric mucosal injury by inhibiting the MAPK/NF-κB signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Colorectal Cancer Cell Proliferation by Inducing Ferroptosis via Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Ginsenoside Rh4 for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rh4 is a rare protopanaxatriol-type saponin primarily found in processed ginseng, such as Korean red ginseng (Panax ginseng C.A. Meyer) and Panax notoginseng. It is formed during the heating process through the deglycosylation of more abundant ginsenosides. Emerging research has highlighted its significant pharmacological potential, including potent anti-cancer, anti-inflammatory, and neuroprotective activities, making it a compound of high interest for therapeutic development. Compared to other ginsenosides, Rh4 exhibits relatively better water solubility, which may enhance its clinical applicability. This guide provides a comprehensive overview of the physicochemical properties, biological activities, and key experimental protocols for this compound to support ongoing research and drug discovery efforts.

Physicochemical Properties of this compound

This compound is a dammarane-type triterpenoid saponin. Its core chemical structure consists of a four-ring steroid-like backbone with a sugar moiety attached. The key physicochemical characteristics are summarized in the table below.

| Property | Data | Citation(s) |

| Molecular Formula | C₃₆H₆₀O₈ | |

| Molecular Weight | 620.86 g/mol | |

| CAS Number | 174721-08-5 | |

| Appearance | Powder / Crystalline Solid | — |

| Purity (Commercially) | ≥95% to ≥98% (by HPLC) | |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine. Better water solubility than many other ginsenosides. | |

| Storage Conditions | Short-term: 0°C; Long-term: -20°C, desiccated. | — |

Biological Activities and Mechanisms of Action

This compound exerts a wide range of biological effects, primarily investigated in the context of oncology. It influences multiple cellular processes, leading to the inhibition of cancer cell proliferation, metastasis, and inflammation, often by modulating complex signaling networks.

Anti-Cancer Activity

Rh4 has demonstrated significant efficacy against various cancer types, including colorectal, lung, and renal cell carcinoma, as well as multiple myeloma. Its anti-neoplastic effects are mediated through the induction of several forms of programmed cell death:

-

Apoptosis: Rh4 activates intrinsic and extrinsic apoptotic pathways, marked by the activation of caspases (3, 8, 9) and the pro-apoptotic protein Bax.

-

Autophagy: The compound can induce autophagic cell death, a process involving the degradation of cellular components. This is often linked to the generation of reactive oxygen species (ROS).

-

Ferroptosis: Rh4 can trigger this iron-dependent form of cell death by inducing the accumulation of lipid ROS. This mechanism is closely linked with autophagy and can be modulated by the NRF2 pathway.

Anti-Inflammatory Effects

Rh4 exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways. It has been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This is achieved primarily through the suppression of the MAPK/NF-κB and STAT3 signaling cascades.

Key Signaling Pathways Modulated by this compound

The biological effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Extraction and Isolation of this compound

This compound is typically isolated from processed ginseng. A common method involves converting more abundant ginsenosides into Rh4 through heat and acid treatment.

-

Objective: To isolate and purify this compound from a source material.

-

Principle: This protocol describes a general chromatographic approach. For mass production, ginsenoside Re can be used as a precursor and treated with organic acid under high temperature and pressure.

-

Methodology:

-

Initial Extraction: Dried, powdered red ginseng is extracted with an organic solvent, typically 70-80% methanol or ethanol, using sonication or reflux.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on polarity. Ginsenosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction is subjected to repeated column chromatography.

-

Silica Gel Column: Elution is performed with a gradient of chloroform-methanol-water (e.g., starting at 85:15:0.1 v/v) to separate major fractions.

-

Sephadex LH-20 Column: This step is used for further purification to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Rh4 is achieved using a reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is commonly used.

-

Detection: UV detection is typically set at 203 nm.

-

-

Structure Verification: The identity and purity of the isolated Rh4 are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound in complex biological matrices or herbal preparations.

-

Objective: To accurately measure the concentration of this compound.

-

Principle: This method separates Rh4 from other compounds based on its retention time on a chromatography column, and its mass-to-charge ratio is detected by the mass spectrometer for precise quantification.

-

Methodology:

-

Sample Preparation:

-

Herbal Products: 50 mg of powdered ginseng is extracted with 1 mL of 70% methanol via sonication for 30 minutes. The supernatant is filtered (0.2 µm) before injection.

-

Plasma Samples: Protein precipitation is performed by adding methanol (containing an internal standard) to the plasma sample, vortexing, and centrifuging. The supernatant is collected, evaporated, and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18, HSS T3 C18) is typically used.

-

Mobile Phase: A gradient elution with A) water containing 0.1% formic acid and B) methanol or acetonitrile containing 0.1% formic acid.

-

Flow Rate: Typically around 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity. The precursor ion and a specific product ion for Rh4 are monitored.

-

-

Quantification: A calibration curve is constructed using serial dilutions of a purified Rh4 standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cultured cells.

-

Objective: To determine the effect of Rh4 on cell proliferation and calculate its IC₅₀ (half-maximal inhibitory concentration).

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-300 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO (150 µL/well), to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

-

Western Blot Analysis of Autophagy Markers

Western blotting is used to detect changes in the expression of key proteins involved in autophagy, such as LC3 and p62, following treatment with this compound.

-

Objective: To investigate if this compound induces autophagy by monitoring autophagy-related protein levels.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are hallmark indicators of autophagy induction.

-

Methodology:

-

Cell Lysis: After treating cells with Rh4, wash them with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.

-

In Vitro Bioactivity Screening of Novel Ginsenosides: A Technical Guide Focused on Rh4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary bioactive saponins isolated from the medicinal plant Panax ginseng, have garnered significant attention in biomedical research for their diverse pharmacological activities. Among the rarer ginsenosides, Rh4 has emerged as a compound of particular interest due to its enhanced water solubility and potent biological effects.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity screening of ginsenoside Rh4, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties. Detailed experimental methodologies, quantitative data summaries, and key signaling pathways are presented to facilitate further research and drug development efforts.

Anti-Cancer Bioactivity of this compound

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines. In vitro studies have been pivotal in elucidating the mechanisms underlying its anti-tumor activity.

Cytotoxicity and Anti-Proliferative Effects

The anti-proliferative activity of Rh4 is typically assessed using colorimetric assays such as MTT and CCK-8, which measure cell metabolic activity as an indicator of cell viability. Studies have consistently shown that Rh4 inhibits the proliferation of colorectal, breast, and lung cancer cells in a dose- and time-dependent manner.[1][3][4]

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| HT29, HCT116, DLD1, RKO | Colorectal Cancer | MTT | Significant dose- and time-dependent inhibition of proliferation. | [1] |

| MCF-7 | Breast Cancer | Flow Cytometry | Effectively inhibited proliferation and arrested the cell cycle in the S phase. | [3] |

| A549, PC9 | Lung Adenocarcinoma | Cell Viability Assay | Obvious decrease in cell viability and colony formation. Survival ratios were below 10% at a 100 μM dose after 48 hours. | [4] |

Induction of Apoptosis and Autophagy

Flow cytometry analysis and Western blotting are standard methods to investigate the induction of apoptosis and autophagy by Rh4. In colorectal cancer cells, Rh4 has been shown to induce both caspase-dependent apoptosis and autophagic cell death.[5] The pro-apoptotic effects are often associated with the regulation of the Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases.[3] Furthermore, Rh4 can induce ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells.[1]

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for different time points (e.g., 24, 48, 72 hours). A control group with 0.3% DMSO is included.[1]

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

-

Cell Treatment: Treat cells with Rh4 at desired concentrations for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways in Anti-Cancer Activity

Diagram: Experimental Workflow for In Vitro Anti-Cancer Screening of this compound

Caption: Workflow for assessing the anti-cancer effects of Rh4.

This compound exerts its anti-cancer effects by modulating multiple signaling pathways. A prominent mechanism involves the generation of reactive oxygen species (ROS).

ROS/JNK/p53 Pathway: Rh4 has been shown to increase intracellular ROS levels, which in turn activates the JNK and p53 signaling pathways.[5] This activation cascade leads to the induction of apoptosis and autophagic cell death in colorectal cancer cells.[5]

ROS/p53 and Autophagy-Dependent Ferroptosis: In another study on colorectal cancer, Rh4-induced ROS accumulation was linked to the activation of the p53 signaling pathway, which subsequently triggers autophagy and leads to ferroptosis.[1]

JAK2/STAT3 Pathway: In lung adenocarcinoma, Rh4 has been found to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by inhibiting the JAK2/STAT3 signaling pathway.[4]

Diagram: this compound-Modulated Signaling Pathways in Cancer

Caption: Key signaling pathways modulated by this compound in cancer cells.

Anti-inflammatory Bioactivity of this compound

Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound has demonstrated potent anti-inflammatory effects in vitro.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of Rh4 is often evaluated in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7. Rh4 has been shown to significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][6]

| Cell Line | Stimulant | Assay | Key Findings | Reference |

| RAW264.7 | LPS | ELISA, RT-PCR | Dose-dependent decrease in the production of TNF-α, IL-6, and IL-1β. | [2] |

| RAW264.7 | LPS | Western Blot | Inhibition of LPS-induced phosphorylation of p50, p65, and IκBα. Downregulation of p-JAK1/JAK1 and p-STAT3/STAT3 levels. | [2] |

Experimental Protocols

-

Cell Culture and Treatment: Culture RAW264.7 macrophages and stimulate with LPS (e.g., 1 μg/mL) in the presence or absence of various concentrations of Rh4 for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways.

NF-κB and STAT3 Pathways: In LPS-stimulated macrophages, Rh4 exerts its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[2][6] It effectively suppresses the phosphorylation of key proteins in these pathways, such as p50, p65, IκBα, JAK1, and STAT3.[2]

MAPK/NF-κB Pathway: In a model of ethanol-induced gastric injury, Rh4 was found to mitigate inflammation by blocking the MAPK/NF-κB signaling pathways.[7]

Diagram: this compound Anti-Inflammatory Signaling Pathways

Caption: Inhibition of NF-κB and STAT3 pathways by Rh4.

Antioxidant Bioactivity of this compound

Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is implicated in numerous diseases. Ginsenosides, including Rh4, possess antioxidant properties.

ROS Scavenging and Regulation of Antioxidant Enzymes

While specific studies focusing solely on the direct antioxidant capacity of Rh4 are less common, its ability to modulate ROS levels is a recurring theme in its anti-cancer and anti-inflammatory mechanisms. For instance, Rh4 treatment can lead to an increase in intracellular ROS in cancer cells, contributing to their death.[1][5] Conversely, in other contexts, it can exhibit protective effects by reducing oxidative stress. For example, in a model of non-alcoholic fatty liver disease, Rh4 was shown to reduce oxidative stress.[8] It has also been shown to attenuate hyperlipidemia-related oxidative stress in endothelial cells.[9]

Experimental Protocols

-

Cell Culture and Treatment: Culture cells (e.g., cancer cells or endothelial cells) and treat with Rh4 and/or an oxidative stress-inducing agent.

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.

Conclusion

This compound is a promising novel ginsenoside with multifaceted in vitro bioactivities. Its potent anti-cancer effects are mediated through the induction of apoptosis, autophagy, and ferroptosis, driven by the modulation of key signaling pathways such as ROS/JNK/p53 and JAK2/STAT3. Furthermore, its significant anti-inflammatory properties are attributed to the inhibition of the NF-κB and STAT3 pathways. While its role as a direct antioxidant requires further clarification, its ability to modulate cellular redox status is evident. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. This compound Inhibits Colorectal Cancer Cell Proliferation by Inducing Ferroptosis via Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-tumor effect of this compound in MCF-7 breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound induces apoptosis and autophagic cell death through activation of the ROS/JNK/p53 pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrative network pharmacology and experimental verification to reveal the anti-inflammatory mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastroprotective effects of this compound against ethanol-induced gastric mucosal injury by inhibiting the MAPK/NF-κB signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. This compound Improves Hepatic Lipid Metabolism and Inflammation in a Model of NAFLD by Targeting the Gut Liver Axis and Modulating the FXR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents endothelial dysfunction as a novel AMPK activator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ginsenoside Rh4: A Genuine Dammarane Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rh4 is a rare, genuine dammarane-type glycoside first isolated from Korean Red Ginseng (Panax ginseng C.A. Meyer). As a member of the protopanaxatriol (PPT) group of ginsenosides, it exhibits significant biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, isolation protocols, and key signaling pathways modulated by this compound. All quantitative data is presented in structured tables, and experimental methodologies are detailed to facilitate replication and further research. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Chemical Structure and Properties

This compound is chemically defined as 6-O-β-D-glucopyranosyldammar-20(22),24-diene-3β,6α,12β-triol. The stereochemistry of the double bond at the C-20(22) position has been characterized as (E)[1]. The core structure is a tetracyclic triterpenoid saponin, characteristic of the dammarane skeleton[2].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₀O₈ | [2][3] |

| Molecular Weight | 620.9 g/mol | [3] |

| Exact Mass | 620.42881887 Da | [2] |

| Appearance | Fine crystals | |

| Melting Point | 160-161 °C | |

| Optical Rotation | [α]D²⁵ +28.2° (c 1.0, pyridine) | |

| CAS Number | 174721-08-5 | [2][3] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound and its aglycone were recorded in pyridine-d₅. The chemical shifts (δ) are reported in ppm.

Table 2: ¹³C-NMR Spectroscopic Data (100 MHz, pyridine-d₅) of this compound and its Aglycone

| Carbon No. | This compound (δc) | Aglycone (δc) |

| 1 | 39.2 | 39.2 |

| 2 | 27.0 | 27.0 |

| 3 | 78.1 | 78.1 |

| 4 | 39.6 | 39.6 |

| 5 | 56.4 | 56.4 |

| 6 | 77.2 | 69.8 |

| 7 | 48.0 | 48.0 |

| 8 | 40.8 | 40.8 |

| 9 | 51.5 | 51.5 |

| 10 | 37.4 | 37.4 |

| 11 | 31.4 | 31.4 |

| 12 | 71.1 | 71.1 |

| 13 | 49.3 | 49.3 |

| 14 | 51.8 | 51.8 |

| 15 | 31.2 | 31.2 |

| 16 | 26.8 | 26.8 |

| 17 | 55.4 | 55.4 |

| 18 | 16.5 | 16.5 |

| 19 | 17.4 | 17.4 |

| 20 | 148.9 | 148.9 |

| 21 | 19.5 | 19.5 |

| 22 | 118.8 | 118.8 |

| 23 | 35.8 | 35.8 |

| 24 | 125.0 | 125.0 |

| 25 | 131.2 | 131.2 |

| 26 | 25.8 | 25.8 |

| 27 | 17.8 | 17.8 |

| 28 | 28.4 | 28.4 |

| 29 | 16.9 | 16.9 |

| 30 | 17.5 | 17.5 |

| Glc | ||

| 1' | 106.8 | |

| 2' | 75.4 | |

| 3' | 78.6 | |

| 4' | 71.8 | |

| 5' | 78.4 | |

| 6' | 62.9 |

Table 3: ¹H-NMR Spectroscopic Data (400 MHz, pyridine-d₅) of this compound

| Proton | Chemical Shift (δH), Multiplicity (J in Hz) |

| H-3 | 3.25 (dd, 11.2, 4.4) |

| H-5 | 0.92 (d, 11.2) |

| H-6 | 3.48 (br d, 10.4) |

| H-12 | 4.18 (dd, 11.2, 4.8) |

| H-22 | 5.35 (br t, 7.4) |

| H-24 | 5.01 (br t, 7.4) |

| Me-18 | 0.90 (s) |

| Me-19 | 0.71 (s) |

| Me-21 | 1.62 (s) |

| Me-26 | 1.60 (s) |

| Me-27 | 1.68 (s) |

| Me-28 | 1.02 (s) |

| Me-29 | 0.88 (s) |

| Me-30 | 0.87 (s) |

| H-1' (Glc) | 4.88 (d, 7.6) |

Mass Spectrometry (MS)

Positive ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) of this compound shows a prominent pseudomolecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion (m/z) | Interpretation |

| Positive Ion FAB-MS | 621 | [M+H]⁺ |

Experimental Protocols

Isolation of this compound from Korean Red Ginseng

The following protocol is a representative method for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered Korean Red Ginseng roots are extracted with 80% aqueous methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to column chromatography on a D-101 macroporous resin. The column is first washed with water to remove sugars and other polar impurities, followed by elution with a gradient of aqueous methanol to obtain the total saponin fraction.

-

Silica Gel Chromatography: The total saponin fraction is further purified by silica gel column chromatography using a solvent system such as chloroform-methanol-water in a gradient elution.

-

Preparative HPLC: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Structural Elucidation Methods

-

NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, and HMBC experiments are performed on the purified compound to determine its chemical structure, including the stereochemistry.

-

Mass Spectrometry: FAB-MS or ESI-MS is used to determine the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer properties by modulating key cellular signaling pathways, leading to apoptosis and autophagy.

Cytotoxic Activity

This compound exhibits cytotoxic activity against a range of cancer cell lines.

Table 5: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| HT29 | Colorectal Cancer | 196.89 ± 1.71 | 48 | [4] |

| HCT116 | Colorectal Cancer | 177.89 ± 2.45 | 48 | [4] |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 52.28 | 24 | |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 64.88 | 24 | |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 54.72 | 24 |

Induction of Apoptosis and Autophagy in Colorectal Cancer

In colorectal cancer cells, this compound induces apoptosis and autophagy through the activation of the ROS/JNK/p53 signaling pathway[4].

Inhibition of Metastasis in Esophageal Cancer

This compound has been shown to suppress the metastasis of esophageal squamous cell carcinoma (ESCC) by targeting the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined anti-cancer properties. Its genuine dammarane structure has been thoroughly elucidated by modern spectroscopic techniques. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology. Further investigation into the therapeutic potential of this compound is warranted to explore its clinical applications in cancer therapy.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis Pathway of Minor Ginsenosides in Panax ginseng

Abstract

Ginsenosides, the primary bioactive triterpenoid saponins in Panax ginseng, are classified into major and minor types based on their content in raw ginseng. Minor ginsenosides, though present in minuscule amounts, exhibit superior bioavailability and more potent pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, compared to their abundant major ginsenoside precursors.[1][2][3] This has driven significant research into their biosynthesis, particularly the conversion from major ginsenosides. This technical guide provides a comprehensive overview of the biosynthetic pathways of minor ginsenosides, focusing on the enzymatic transformations from major ginsenosides. It includes detailed pathway diagrams, quantitative data on bioconversion, and key experimental protocols relevant to researchers in natural product chemistry and drug development.

Core Biosynthesis of Ginsenoside Aglycones

The biosynthesis of all ginsenosides originates from the cytosolic mevalonic acid (MVA) pathway, which is the primary route for isoprenoid precursor synthesis in P. ginseng.[4][5] This pathway produces the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[6] A series of enzymatic reactions then leads to the formation of the core triterpene skeletons.

The key steps are:

-

Squalene Synthesis: Farnesyl diphosphate synthase (FPS) and squalene synthase (SS) catalyze the condensation of IPP and DMAPP to form the linear 30-carbon precursor, squalene.[7][8]

-

Epoxidation: Squalene epoxidase (SQE) converts squalene to 2,3-oxidosqualene, a critical branch point for triterpenoid synthesis.[6][7]

-

Cyclization: Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into different tetracyclic or pentacyclic skeletons. In ginsenoside synthesis, the most important OSCs are:

-

Hydroxylation: Cytochrome P450 enzymes (CYP450s) introduce hydroxyl groups at specific positions on the dammarane skeleton.

PPD and PPT are the foundational aglycones for the vast majority of major and minor ginsenosides.

Formation of Minor Ginsenosides via Biotransformation

Minor ginsenosides are primarily formed through the deglycosylation of major ginsenosides. This process involves the hydrolysis of specific sugar moieties attached to the C-3, C-6, or C-20 positions of the PPD or PPT aglycone. The key enzymes catalyzing these reactions are glycosidases, particularly β-glucosidases.[5] These enzymes can be sourced from microorganisms like bacteria and fungi or found within the plant itself.[1][10]

PPD-Type Minor Ginsenoside Pathways

The conversion of PPD-type major ginsenosides has been extensively studied, with Compound K (CK) being a prominent and highly bioactive target product.[11]

-

Pathway 1: Ginsenoside Rb1 → Rd → F2 → CK: This is a well-characterized pathway.[1]

-

The terminal β-(1→6)-glucose at the C-20 position of Rb1 is hydrolyzed to produce ginsenoside Rd .

-

The terminal β-(1→2)-glucose at the C-3 position of Rd is removed to yield ginsenoside F2 .

-

The final inner glucose at the C-3 position of F2 is hydrolyzed to produce Compound K (CK) .

-

-

Pathway 2: Ginsenoside Rb2 → Compound Y → CK:

PPT-Type Minor Ginsenoside Pathways

Major PPT-type ginsenosides like Re and Rg1 can also be converted to more active minor forms, such as Rh1 and F1.

-

Pathway: Ginsenoside Re/Rg1 → F1/Rh1:

-

Ginsenoside Re can be hydrolyzed at the C-20 glucose to form Rg1 .

-

The β-(1→2)-glucose at the C-6 position of Ginsenoside Re is hydrolyzed to yield ginsenoside Rf . Yeast has been shown to convert Rf into Rh1 .[10]

-

Ginsenoside Rg1 is converted to Rh1 by removing the glucose at the C-20 position.

-

Ginsenoside Rg1 can also be converted to F1 by hydrolyzing the glucose at the C-6 position.

-

Quantitative Data on Bioconversion

The efficiency of converting major to minor ginsenosides is highly dependent on the enzyme source, substrate, and reaction conditions. The use of purified or recombinant enzymes generally offers higher specificity and yield.[10][13]

| Major Ginsenoside(s) | Enzyme Source | Minor Ginsenoside Product | Conversion Yield / Rate | Reference |

| Ginseng Root Extract | Recombinant β-glycosidase from Sulfolobus solfataricus | Compound K (CK) | 80.5% Yield | [9] |

| PPD-type Ginsenoside Mix | Recombinant β-glycosidase from Pyrococcus furiosus | Compound K (CK) | 100% Efficiency | [9] |

| Ginsenoside Rb1 | β-glucosidase Tpebgl3 | Ginsenoside Rg3 | 97.9% Conversion Rate | [13] |

| Ginsenoside Rb1 | Purified β-glucosidase from Paecilomyces Bainier sp. 229 | Compound K (CK) | 84.3% Conversion | [11] |

| Ginsenoside Rb2 | β-glycosidase (Bgp3) from Microbacterium esteraromaticum | Compound K (CK) | Pathway: Rb2 → CY → CK | [12] |

Experimental Protocols

Protocol: Ginsenoside Extraction from P. ginseng Root

This protocol provides a general method for extracting total ginsenosides for subsequent analysis or bioconversion.

-

Sample Preparation: Dry P. ginseng roots and grind them into a fine powder (approx. 40-60 mesh) to maximize surface area for extraction.

-

Solvent Extraction:

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

-

Repeat the extraction on the residue one more time to ensure complete recovery.

-

Combine the filtrates and concentrate them to dryness using a rotary evaporator under vacuum.

-

-

Sample Cleanup (Optional but Recommended):

-

Suspend the dried extract in water and partition with n-butanol.[14]

-

Collect the n-butanol fraction, which will be enriched with ginsenosides, and evaporate to dryness.

-

-

Final Preparation: Re-dissolve the dried extract in methanol to a known concentration (e.g., 10 mg/mL) for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Protocol: Enzymatic Biotransformation of Ginsenoside Rb1 to Compound K

This protocol outlines a typical lab-scale enzymatic conversion.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine:

-

Substrate: Ginsenoside Rb1 solution (e.g., 1 mg/mL in buffer).

-

Enzyme: Purified recombinant β-glucosidase known to hydrolyze ginsenoside glycosidic bonds (e.g., 0.1 mg/mL).[12]

-

Buffer: 1 mL of an appropriate buffer to maintain optimal enzyme pH (e.g., 50 mM sodium phosphate buffer, pH 5.0 - 7.0).[12]

-

-

Incubation:

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold, water-saturated n-butanol and vortexing vigorously. This denatures the enzyme and extracts the ginsenosides.

-

-

Sample Preparation for Analysis:

-

Centrifuge the tube to separate the layers.

-